REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH2:8]O)=[CH:6][CH:5]=[CH:4][N:3]=1.S(Cl)([Cl:12])=O>C(Cl)Cl>[Cl:1][C:2]1[C:7]([CH2:8][Cl:12])=[CH:6][CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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ClC1=NC=CC=C1CO
|
Name
|
|
Quantity
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250 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
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31 g
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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To a 500 mL, round-bottom, 3-necked flask equipped
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Type
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TEMPERATURE
|
Details
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set for reflux
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Type
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TEMPERATURE
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Details
|
The reaction was then heated
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Type
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TEMPERATURE
|
Details
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to reflux for 90 minutes, at which
|
Duration
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90 min
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
DISTILLATION
|
Details
|
the equipment set for distillation
|
Type
|
CUSTOM
|
Details
|
A total of 110 mL of DCM was initially removed
|
Type
|
TEMPERATURE
|
Details
|
before cooling the solution to 5-10° C
|
Type
|
ADDITION
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Details
|
The acidic mixture was treated with a saturated solution of sodium bicarbonate (3 volumes) to pH 10
|
Type
|
CUSTOM
|
Details
|
The lower organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with DCM (2 volumes)
|
Type
|
CUSTOM
|
Details
|
dried on sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1CCl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |